molecular formula C21H36N6O7 B14211066 Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- CAS No. 821772-80-9

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-

Cat. No.: B14211066
CAS No.: 821772-80-9
M. Wt: 484.5 g/mol
InChI Key: OTHDSRCRGXVPRR-AJNGGQMLSA-N
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Description

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-: is a peptide compound composed of five amino acids: glycine, L-leucine, L-proline, L-glutamine, and L-alanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- does not contain these amino acids.

    Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.

    Substitution: Peptides can participate in substitution reactions, especially at reactive side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles depending on the target site.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.

Scientific Research Applications

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a bioactive peptide with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-leucyl-L-alanyl-L-glutaminyl-L-prolyl-L-phenylalanyl-: Another peptide with a similar sequence but includes phenylalanine.

    Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A longer peptide with a more complex structure.

Uniqueness

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its simplicity compared to longer peptides makes it an ideal candidate for studying fundamental peptide chemistry and biology.

Properties

CAS No.

821772-80-9

Molecular Formula

C21H36N6O7

Molecular Weight

484.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C21H36N6O7/c1-11(2)9-13(22)21(34)27-8-4-5-15(27)20(33)26-14(6-7-16(23)28)19(32)25-12(3)18(31)24-10-17(29)30/h11-15H,4-10,22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,32)(H,26,33)(H,29,30)/t12-,13-,14-,15-/m0/s1

InChI Key

OTHDSRCRGXVPRR-AJNGGQMLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

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